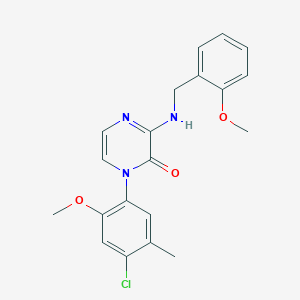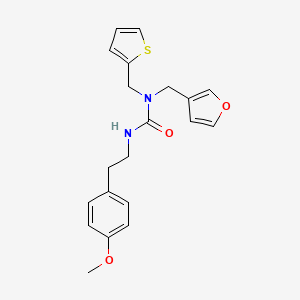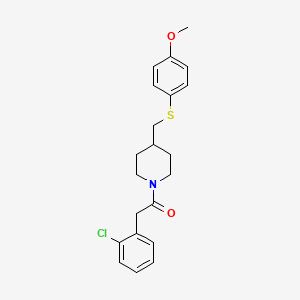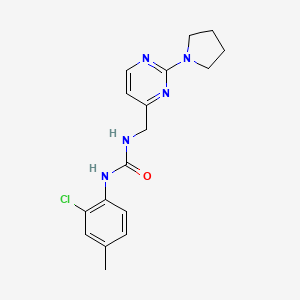![molecular formula C27H24BrN3OS B2620806 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone CAS No. 681280-12-6](/img/structure/B2620806.png)
1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolines, the class of compounds to which your compound belongs, are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and are often used in the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazolines and their derivatives are synthesized through various methods. One common method involves the reaction of chalcones with phenyl hydrazine . The exact synthesis process for your specific compound would depend on the substituents present .Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structure of your specific compound would depend on the substituents present.Chemical Reactions Analysis
Pyrazoline derivatives are known to undergo various chemical reactions, including oxidation and reduction, substitution reactions, and more . The exact reactions that your specific compound can undergo would depend on the substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can vary widely depending on their structure. For example, some pyrazoline derivatives are solids at room temperature, while others are liquids . The exact physical and chemical properties of your specific compound would depend on the substituents present.科学的研究の応用
Synthesis and Antimicrobial Activity
Research has shown the utility of related compounds in the synthesis of heterocyclic structures that exhibit significant antimicrobial properties. For instance, novel series of compounds have been synthesized that demonstrated high in vitro antibacterial activity against various strains, including resistant types of bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2015; Darwish et al., 2014).
Novel Compound Synthesis
The synthesis of novel compounds utilizing similar molecular structures has been extensively researched. These compounds often serve as key intermediates in the development of pharmaceuticals and materials with unique properties. For example, the utilization of sulfuric acid derivatives as catalysts in condensation reactions signifies the importance of such compounds in facilitating chemical transformations, leading to the development of new pyrazole derivatives with potential applications in various fields (Tayebi et al., 2011).
Chemical Reactions and Mechanisms
The study of chemical reactions and mechanisms involving complex organic molecules, such as 1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone, contributes to the fundamental understanding of organic chemistry. Investigations into the cyclization reactions, for instance, provide insights into the synthesis of novel organic compounds with intricate structures, which can have implications in drug discovery and development (Remizov et al., 2019).
作用機序
Safety and Hazards
The safety and hazards associated with pyrazoline derivatives can vary widely depending on their structure. Some pyrazoline derivatives are relatively safe to handle, while others can be toxic or even carcinogenic . The exact safety and hazards of your specific compound would depend on the substituents present.
将来の方向性
Research into pyrazoline derivatives is ongoing, with many researchers investigating their potential uses in various fields, including medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of these versatile compounds.
特性
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3OS/c1-18-7-9-20(10-8-18)25-15-23(19-11-13-21(28)14-12-19)29-31(25)27(32)17-33-26-16-30(2)24-6-4-3-5-22(24)26/h3-14,16,25H,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPKPFUHIOZSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)C)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)
![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)
![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)
![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)


![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2620746.png)